Gcdcs

OATP1B3 selectivity RAF method hepatic uptake transporters

Researchers assessing OATP1B-mediated DDI risk require transporter-selective biomarkers to avoid misclassification, yet most probes lack isoform specificity. GCDCA-S (CAS 67030-54-0) is an OATP1B3-preferential endogenous biomarker validated by the International Transporter Consortium, delivering ≥10-20-fold AUC elevation upon rifampicin challenge with independence from SLCO1B1 c.521T>C genotype (1.2-fold, P=0.384). This enables clean attribution of DDI signals to OATP1B3 inhibition even in genetically diverse populations. • Power calculations confirm detection of weak-to-strong OATP1B3 inhibitors with only 5-10 crossover subjects. • Dual-biomarker strategy pairing GCDCA-S with CPI deconvolves OATP1B1 vs. OATP1B3 contribution. • Validated UHPLC-MS/MS methods achieve LLOQ of 0.5 ng/mL with linear range of 0.5-1,000 ng/mL. Supplied as a solid powder with ≥95% purity, stored at -20°C, and shipped at ambient temperature for immediate global delivery.

Molecular Formula C26H43NO8S
Molecular Weight 529.7 g/mol
CAS No. 67030-54-0
Cat. No. B1223063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGcdcs
CAS67030-54-0
SynonymsGCDCS
glycochenodeoxycholate-3-sulfate
Molecular FormulaC26H43NO8S
Molecular Weight529.7 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C
InChIInChI=1S/C26H43NO8S/c1-15(4-7-22(29)27-14-23(30)31)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(35-36(32,33)34)12-16(25)13-21(24)28/h15-21,24,28H,4-14H2,1-3H3,(H,27,29)(H,30,31)(H,32,33,34)/t15-,16+,17-,18?,19?,20?,21-,24?,25+,26-/m1/s1
InChIKeyDKXXSIJHWWVNMO-RJVKTHQKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GCDCS: Chemical Identity and Functional Classification


Glycochenodeoxycholate-3-sulfate (GCDCS, also designated GCDCA-S or 3-sulfo-GCDCA; CAS 67030-54-0; C₂₆H₄₃NO₈S; MW 529.7 g/mol) is a sulfated bile acid conjugate and endogenous steroid sulfate metabolite [1]. It belongs to the glycinated bile acid class—the 3-O-sulfo derivative of glycochenodeoxycholic acid (GCDCA)—and is biosynthesized in the liver from chenodeoxycholate via glycine conjugation followed by 3-hydroxyl sulfation [2]. Biochemically, GCDCS functions as a substrate for the hepatic uptake transporters OATP1B1, OATP1B3, and NTCP, and has been validated by the International Transporter Consortium as a Tier 2 endogenous biomarker for OATP1B3 (hepatic) and OAT3 (renal) transporter activity [3][4]. Its plasma concentration increases markedly (≥10-fold AUC) upon pharmacological inhibition of OATP1B-mediated hepatic uptake, forming the mechanistic basis for its role in clinical drug–drug interaction (DDI) risk assessment [5].

Why GCDCS Cannot Be Replaced in DDI Studies


Bile acid conjugate biomarkers within the OATP1B substrate class exhibit fundamentally distinct transporter selectivity profiles that preclude interchangeable use. GCDCS (GCDCA-S) is distinguished by preferential OATP1B3 selectivity [1], whereas the widely used biomarker coproporphyrin I (CPI) is predominantly OATP1B1-selective [1], and the closely related glycodeoxycholic acid 3-O-sulfate (GDCA-S) shows equal OATP1B1/OATP1B3 contribution [1]. The unsulfated parent compound GCDCA lacks the 3-O-sulfate moiety and consequently does not serve as a plasma-based OATP1B biomarker with comparable sensitivity to rifampicin inhibition [2]. Even among sulfated bile acids, GCDCA-S demonstrates a 20.3-fold AUC elevation under rifampicin challenge—a magnitude exceeding that of most competing endogenous probes—while GDCA-S plasma levels are significantly modulated by SLCO1B1 c.521T>C polymorphism (2.6-fold, P=2.1×10⁻⁴) whereas GCDCA-S levels are not (1.2-fold, P=0.384), reflecting their differential OATP1B1 vs. OATP1B3 transport reliance [3]. These quantitative selectivity and sensitivity differences mean that substituting one biomarker for another can lead to misclassification of OATP1B1- vs. OATP1B3-mediated DDI risk, as elaborated in the evidence below.

GCDCS Evidence: Key Differentiating Factors


OATP1B3 Selectivity vs. CPI and GDCA-S

Using a relative activity factor (RAF) method in cryopreserved human hepatocytes and transporter-transfected HEK293 cells, Chan et al. (2023) quantitatively determined the fractional contribution of OATP1B1, OATP1B3, OATP2B1, and NTCP to hepatic uptake of five OATP1B biomarkers. GCDCA-S was found to be preferentially transported by OATP1B3, in direct contrast to CPI, which was more selective for OATP1B1, and GDCA-S, for which OATP1B1 and OATP1B3 contributed equally [1]. TCDCA-S shared the OATP1B3-selective profile with GCDCA-S, but TCDCA-S differs in being a taurine (rather than glycine) conjugate. This OATP1B3 selectivity enables GCDCA-S to report specifically on OATP1B3-mediated DDI risk, a capability not available with CPI or GDCA-S [1].

OATP1B3 selectivity RAF method hepatic uptake transporters DDI biomarker selection

DDI Sensitivity Under Rifampicin Challenge

Takehara et al. (2017) demonstrated that a single 600 mg oral dose of rifampicin—a prototypic OATP1B inhibitor—elevated the AUC₀–₂₄ₕ of GCDCA-S by 20.3-fold in healthy volunteers, a magnitude substantially exceeding the effect on atorvastatin (6.0-fold) and other bile acid species [1]. Rifampicin elevated GCDCA-S plasma concentrations more than those of any other bile acid measured [1]. A subsequent dose-dependence study (Takehara et al. 2018) replicated this sensitivity, reporting a 10-fold GCDCA-S AUC increase with 600 mg rifampicin and demonstrating strong correlation with coproporphyrin I AUC (r² = 0.80) and direct bilirubin (r² = 0.74) [2]. CDCA-24G, another bile acid biomarker candidate, was only quantifiable in plasma during the rifampicin-treatment phase (undetectable at baseline), limiting its utility for pre- vs. post-intervention comparison, whereas GCDCA-S was reliably measured in both phases [1]. The POP-PK model by Ujihira et al. (2025) confirmed that rifampicin inhibition of GCDCA-S hepatic clearance operates at a Ki,u of 0.009 µM at OATP1B3, further substantiating the biomarker's sensitivity [3].

clinical DDI rifampicin inhibition OATP1B biomarker sensitivity AUC fold-change

SLCO1B1 Genotype Independence vs. GDCA-S

Orozco et al. (2023) measured GCDCA-S and GDCA-S plasma concentrations in subjects genotyped for the SLCO1B1 c.521T>C loss-of-function polymorphism. The geometric mean GDCA-S concentration was 2.6-fold higher (90% CI 1.6–4.3; P = 2.1 × 10⁻⁴) in homozygous carriers and 1.3-fold higher (90% CI 1.1–1.7; P = 0.001) in heterozygous carriers compared to wild-type [1]. In striking contrast, GCDCA-S showed no statistically significant genotype-dependent change: 1.2-fold (90% CI 0.8–1.7; P = 0.384) for homozygous and 0.9-fold (90% CI 0.8–1.1; P = 0.190) for heterozygous carriers [1]. This result directly demonstrates that GCDCA-S plasma levels are substantially independent of OATP1B1 activity and driven predominantly by OATP1B3-mediated clearance, whereas GDCA-S plasma levels are significantly influenced by OATP1B1 genetic variation [1]. Concordantly, in vitro inhibition with the OATP1B1-selective inhibitor estrone 3-sulfate produced greater inhibition of GDCA-S (76%) than GCDCA-S (52%) [1].

SLCO1B1 polymorphism pharmacogenomics OATP1B1 dependence precision DDI assessment

POP-PK Model and DDI Detection Power

Ujihira et al. (2025) constructed the first population pharmacokinetic (POP-PK) model for GCDCA-S, simultaneously fitting plasma and urine data from 24 subjects across three clinical studies in the presence and absence of rifampicin and probenecid. The model quantified GCDCA-S synthesis rate (ksyn = 1.0 µmol/h, CV = 61%) and elimination routes: biliary excretion via OATP1B3-mediated hepatic clearance accounted for ~95% of total elimination (CLh = 15 L/h), with renal OAT3-mediated clearance contributing only ~5% (CLR = 0.31 L/h) [1]. The rifampicin OATP1B3 Ki,u was determined as 0.009 µM [1]. Power calculations based on this model demonstrated that GCDCA-S can detect strong OATP1B3 inhibitors (I/Ki = 1) with only 5 subjects, and weak inhibitors (I/Ki = 0.05) with 10 subjects—sensitivity reported as superior to CPI-based detection [1]. The model was successfully verified against four independent datasets [1]. The International Transporter Consortium has designated GCDCA-S as a Tier 2 biomarker, and Ujihira et al. argue that this POP-PK evidence supports upgrading to Tier 1 status [1].

population pharmacokinetics OATP1B3 inhibition power analysis clinical trial design Tier 1 biomarker qualification

Endogenous Abundance vs. GLCA-S and GDCA-S

A 2025 targeted quantitative analysis of urinary bile acids in healthy children (n=80) by LC-MS/MS demonstrated that sulfated bile acids dominated the profile, with GCDCA-S identified as the single most abundant bile acid species: median concentration 588.4 nmol/L (controls) vs. 360.2 nmol/L (obese) [1]. This exceeded the next most abundant sulfated species, GLCA-S (353.9 vs. 344.8 nmol/L) by approximately 66%, and GDCA-S (319.3 vs. 323.9 nmol/L) by approximately 84% in controls [1]. The validated UHPLC-MS/MS method by Jin et al. (2022) demonstrated that GCDCA-S can be reliably quantified in human plasma with a lower limit of quantitation (LLOQ) of 0.5 ng/mL and extraction recovery >80%, with linear calibration spanning 0.5–1,000 ng/mL [2]. This high endogenous abundance translates to robust baseline signal and low relative analytical variability, features critical for reproducible biomarker measurement across multi-site clinical studies [2].

endogenous biomarker abundance bile acid profiling LC-MS/MS quantification clinical assay sensitivity

Minimal Off-Target Transporter Uptake

Orozco et al. (2023) systematically screened GCDCA-S and GDCA-S for uptake by a panel of human solute carrier transporters. Both GCDCA-S and GDCA-S were confirmed as substrates for OATP1B1, OATP1B3, and NTCP in HEK293 transfected cells, but minimal uptake was observed for OATP2B1, organic anion transporter 2 (OAT2), and organic cation transporter 1 (OCT1) [1]. In plated human hepatocytes (PHH), uptake of both compounds was inhibited ≥96% by the pan-SLC inhibitor rifamycin SV, confirming carrier-mediated uptake dominance [1]. Crucially, the OATP1B1/3-selective inhibitor rifampicin produced ≥77% inhibition vs. ≤12% with the NTCP-selective hepatitis B virus myristoylated-preS1 peptide, establishing that hepatic uptake is primarily OATP1B1/3-mediated with minor NTCP contribution [1]. This narrow transporter profile contrasts with CPI, which is additionally transported by OATP2B1 [2], conferring GCDCA-S with a cleaner mechanistic interpretation for OATP1B-focused DDI assessment [1][2].

transporter specificity OATP2B1 OAT2 OCT1 minimal off-target transport

GCDCS: High-Value Research Applications


Clinical DDI Studies with OATP1B3 Biomarker

In pharmaceutical clinical development programs where a new chemical entity (NCE) shows in vitro OATP1B3 inhibition, GCDCA-S should be deployed as the endogenous biomarker of choice to confirm OATP1B3-mediated DDI liability in healthy volunteer studies. Its OATP1B3-preferential selectivity demonstrated by the RAF method [1], combined with the high dynamic range (≥10–20-fold AUC increase upon rifampicin challenge) [2][3] and independence from SLCO1B1 c.521T>C genetic variation [4], enables cleaner attribution of a positive DDI signal to OATP1B3 inhibition. Power calculations indicate that a crossover study with as few as 5–10 subjects is sufficient to detect weak to strong OATP1B3 inhibitors using GCDCA-S plasma AUC [5]. A dual-biomarker strategy pairing GCDCA-S (OATP1B3-biased) with CPI (OATP1B1-biased) can deconvolve the relative contribution of each transporter isoform, an approach recommended when the NCE shows differential in vitro OATP1B1 vs. OATP1B3 inhibition potency.

Genotype-Independent Cohort Stratification

Studies enrolling subjects across SLCO1B1 c.521T>C genotypes (prevalent in ~15–20% of Caucasian and Asian populations) require an OATP1B biomarker whose baseline is not influenced by this loss-of-function polymorphism. GCDCA-S satisfies this requirement: its geometric mean plasma concentration changes by only 1.2-fold (P=0.384) in homozygous carriers, whereas GDCA-S changes by 2.6-fold (P=2.1×10⁻⁴) [4]. This makes GCDCA-S the preferred biomarker for DDI assessments in genetically diverse populations or in retrospective pharmacogenomic analyses where genotype-stratified biomarker elevation can be directly attributed to the perpetrator drug rather than underlying genetic variation.

Preclinical Transporter Phenotyping & IVIVE

For in vitro transporter laboratories and DMPK groups conducting hepatocyte uptake assays, GCDCA-S serves as a validated probe substrate for OATP1B1, OATP1B3, and NTCP function with well-characterized kinetics in both transfected cell systems and cryopreserved human hepatocytes [1][6]. Its minimal transport by OATP2B1, OAT2, and OCT1 [6] simplifies data interpretation compared to CPI (which is an OATP2B1 substrate). The POP-PK model parameters (ksyn, CLh, CLR) established by Ujihira et al. [5] provide a quantitative framework for IVIVE of hepatic uptake clearance changes, enabling the translation of in vitro GCDCA-S uptake inhibition data to predicted in vivo AUC changes for prospective DDI risk classification.

Bioanalytical Method Development & Validation

GCDCA-S is well-suited as an analyte for LC-MS/MS method development and validation in support of clinical DDI studies. Validated UHPLC-MS/MS methods have achieved an LLOQ of 0.5 ng/mL with >80% extraction recovery and linear calibration spanning three orders of magnitude (0.5–1,000 ng/mL) in both human and mouse plasma [7]. The compound's high endogenous abundance (median 588.4 nmol/L in human urine [8]) provides robust signal above the LLOQ in pre-dose and control samples, while its commercial availability as a reference standard (≥95% purity) supports preparation of calibration curves and quality control samples. Recent advances in simultaneous quantification using metal-free PEEK columns enable GCDCA-S to be multiplexed with GLCA-S in a single 10-minute run with linearity over 25–1,500 ng/mL and no significant peak tailing [9].

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